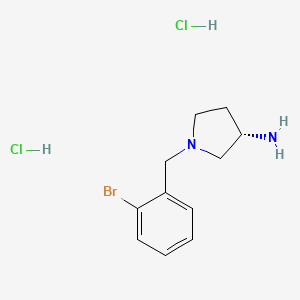

(S)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride

Description

(S)-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride is a chiral amine derivative featuring a pyrrolidine backbone substituted with a 2-bromobenzyl group at the nitrogen atom and an amine group at the 3-position. Its dihydrochloride salt form enhances solubility and stability for pharmaceutical or synthetic applications. The compound’s stereochemistry (S-configuration) is critical for its biological activity, as enantiomeric purity often dictates receptor-binding specificity. While its exact therapeutic applications remain under investigation, analogs of this compound class are explored for central nervous system (CNS) targets, including dopamine or serotonin receptors, due to structural similarities with known neuromodulators.

Properties

IUPAC Name |

(3S)-1-[(2-bromophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2.2ClH/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14;;/h1-4,10H,5-8,13H2;2*1H/t10-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWOUOBUDBFWOE-XRIOVQLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CC=C2Br.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)CC2=CC=CC=C2Br.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzyl chloride and (S)-pyrrolidine-3-amine.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or ethanol.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacodynamic properties that make it suitable for therapeutic applications:

- Secretolytic Activity : It has been noted for its ability to increase bronchial secretions, which is beneficial in treating respiratory conditions. The effective dosage for this activity ranges from 0.5 to 10 mg, with a preferred dose of 2 to 4 mg .

- Antitussive Effects : The compound also demonstrates cough-suppressing properties, with effective doses between 10 and 100 mg, ideally around 25 to 50 mg .

- Monoamine Oxidase Inhibition : It shows potential as a monoamine oxidase inhibitor, which could be relevant in treating depression and other mood disorders .

Case Studies and Research Findings

- Respiratory Therapy :

- Cancer Treatment :

- Neuropharmacology :

Synthesis and Derivatives

The synthesis of (S)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride involves several chemical reactions that yield various derivatives with distinct pharmacological profiles. For instance, the synthesis process often includes bromination steps that enhance biological activity.

Table: Comparison of Related Compounds

| Compound Name | Pharmacological Activity | Effective Dose Range |

|---|---|---|

| (S)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride | Secretolytic, Antitussive | 0.5 - 100 mg |

| N-(2-Amino-3,5-dibromobenzyl)-diethylamine hydrochloride | Cough Suppressant | 10 - 100 mg |

| Piperidine derivatives | Anticancer Activity | Varies by derivative |

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound is compared to its closest structural analogs, focusing on halogen substitution patterns, stereochemistry, and pharmacological profiles.

Table 1: Structural and Physicochemical Comparison

Key Differences:

Halogen Substitution: The bromo analog’s 2-bromo substituent introduces greater steric bulk and lipophilicity compared to the dichloro analog’s smaller, electron-withdrawing 2,6-dichloro groups. This difference may enhance membrane permeability but reduce metabolic stability due to bromine’s susceptibility to enzymatic debromination.

Salt Form :

- The dihydrochloride salt of the bromo compound provides higher solubility in polar solvents compared to the single hydrochloride salt of the dichloro analog. This property is advantageous for formulation in aqueous systems.

Molecular Weight: The bromo compound’s higher molecular weight (340.08 vs.

Stability and Handling

- The dichloro analog is classified under UN 3249 (amine hydrochlorides), requiring specific storage conditions (2–8°C, inert atmosphere). While analogous data for the bromo compound are unavailable, its dihydrochloride form likely demands similar precautions to prevent hygroscopic degradation.

Biological Activity

(S)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

- Chemical Name : (S)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride

- CAS Number : 1286207-18-8

- Molecular Formula : CHBrClN

The compound features a pyrrolidine ring substituted with a bromobenzyl group, which is critical for its biological activity.

The mechanism of action of (S)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride involves interactions with specific molecular targets, particularly enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases and phosphatases involved in cell signaling pathways related to cancer proliferation and inflammation .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:

- FaDu Hypopharyngeal Tumor Cells : The compound showed enhanced cytotoxicity compared to standard treatments like bleomycin .

- Mechanism : The anticancer activity is likely attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies and Research Findings

Several research studies have explored the biological activity of (S)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride:

- Study on Cancer Cell Lines :

- Anti-inflammatory Effects :

- Enzyme Inhibition Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| (S)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride | Anticancer, Anti-inflammatory | Enzyme inhibition |

| Other Pyrrolidine Derivatives | Varies (e.g., analgesic, anti-tumor) | Varies |

| Benzylpyridine Compounds | Antimicrobial, Anticancer | Receptor modulation |

Q & A

Basic: How is (S)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride synthesized in laboratory settings?

Methodological Answer:

A typical synthesis involves a multi-step approach. For example, a related pyrrolidine derivative (2-pyrrolidine-1-yl-benzaldehyde) is synthesized by reacting 2-fluorobenzaldehyde with dialkylamine in DMF at 150°C for 20 hours under microwave irradiation. Key steps include:

- Reaction Monitoring : TLC to confirm reaction completion .

- Purification : Extraction with ethyl acetate, washing with ammonium chloride, and solvent removal under reduced pressure (yield: 93%) .

- Characterization : H NMR (e.g., δ 10.01 for aldehyde proton) and elemental analysis (N%: 7.5 vs. calculated 7.99) .

For the dihydrochloride salt, the freebase is treated with HCl in a polar solvent (e.g., ethanol) and recrystallized.

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air .

- Storage : Store in a sealed container at 2–8°C, protected from light and moisture .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Iterative Validation : Cross-check NMR, IR, and mass spectrometry data. For example, unexpected δ values in H NMR may indicate stereochemical impurities—use chiral HPLC or polarimetry to confirm enantiopurity .

- Reproducibility : Document reaction conditions (e.g., microwave power, solvent purity) to identify variables causing discrepancies .

- Collaborative Analysis : Share raw data via open-access platforms to enable peer validation (e.g., European Open Science Cloud) .

Advanced: What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

- Chiral Resolution : Use (S)-pyrrolidin-3-amine as a starting material to avoid racemization .

- Reaction Control : Maintain temperatures below 50°C during acidification to prevent epimerization .

- Catalytic Asymmetry : Explore chiral catalysts (e.g., BINAP-metal complexes) for stereoselective benzylation .

Basic: What analytical techniques confirm the compound’s structure?

Methodological Answer:

- NMR Spectroscopy : Key H NMR signals include aromatic protons (δ 7.2–7.6 for bromobenzyl) and pyrrolidine protons (δ 3.3–1.9) .

- Elemental Analysis : Match experimental vs. calculated N% (e.g., 7.5% observed vs. 7.99% theoretical) .

- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H] at m/z 313) and retention time consistency .

Advanced: How to design experiments to study its biological activity?

Methodological Answer:

- In Vitro Assays : Screen for kinase inhibition (e.g., using ADP-Glo™ assays) due to the pyrrolidine scaffold’s affinity for ATP-binding pockets .

- SAR Studies : Synthesize analogs (e.g., replacing bromine with chlorine) to assess pharmacophore requirements .

- Solubility Testing : Use phosphate buffer (pH 7.4) to evaluate dihydrochloride salt solubility for bioavailability studies .

Basic: How to store this compound to ensure stability?

Methodological Answer:

- Conditions : Store in amber vials at –20°C under argon to prevent hydrolysis of the bromobenzyl group .

- Moisture Control : Add desiccants (e.g., silica gel) to storage containers .

Advanced: What are common side reactions during synthesis, and how to mitigate them?

Methodological Answer:

- By-Products : Over-alkylation (e.g., di-benzylation) due to excess reagent—use stoichiometric control .

- Bromine Displacement : Compete with nucleophilic attack on the pyrrolidine nitrogen; monitor via LC-MS .

- Mitigation : Optimize reaction time (≤20 hours) and temperature (≤150°C) to minimize degradation .

Basic: What is the role of the bromobenzyl group in the compound’s reactivity?

Methodological Answer:

- Electron-Withdrawing Effect : Enhances electrophilicity at the benzylic position, facilitating nucleophilic substitution .

- Steric Hindrance : The bromine atom directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced: How to address scale-up challenges from lab to pilot-scale synthesis?

Methodological Answer:

- Heat Management : Replace microwave heating with oil baths for larger batches; optimize stirring efficiency .

- Purification : Switch from manual column chromatography to automated flash systems for higher throughput .

- Yield Optimization : Conduct Design of Experiments (DoE) to identify critical parameters (e.g., solvent volume, reaction time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.